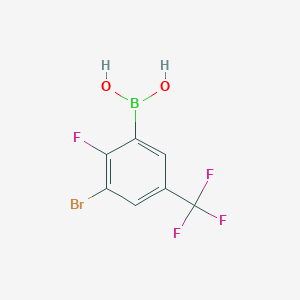

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid

Description

Propriétés

IUPAC Name |

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFBSZFKKNFRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid typically involves the following steps:

Fluorination: The addition of a fluorine atom.

Trifluoromethylation: The incorporation of a trifluoromethyl group.

Boronic Acid Formation: The final step involves the formation of the boronic acid group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials with specific properties.

Biological Studies: The compound is used in the study of biological pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Structural Isomerism and Substituent Variations

The compound’s closest analogs differ in substituent positions or functional groups ():

Physicochemical Properties

Density and Stability :

- The trifluoromethyl group increases density (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid: 1.76 g/cm³ ) compared to ethyl-substituted analogs (1.6 g/cm³ ).

- Pinacol ester derivatives (e.g., 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester, AK Scientific 6809CP) exhibit enhanced stability for long-term storage .

- Reactivity: Bromine at C3 in BB-4262 enhances oxidative addition in palladium-catalyzed reactions vs. non-brominated analogs (e.g., 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, CAS 157834-21-4 ). Electron-withdrawing -CF₃ activates the boronic acid for coupling but may reduce solubility in polar solvents .

Activité Biologique

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is a boronic acid derivative known for its unique structural features, including bromine and fluorine substituents. These properties contribute to its potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article examines the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for drug development.

Boronic acids, including 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid, are characterized by their ability to form reversible covalent bonds with hydroxyl groups on biomolecules. This property allows them to interact with various enzymes and proteins, influencing biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, it alters the levels of these amides in the body, potentially impacting various signaling pathways related to pain and inflammation.

- Suzuki-Miyaura Coupling : This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules with potential therapeutic applications.

The presence of electron-withdrawing groups such as trifluoromethyl and bromine enhances the compound's acidity and reactivity. These modifications can improve binding affinity to biological targets and increase metabolic stability.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₄BrF₃B |

| Acidity | High due to electron-withdrawing groups |

| Reactivity | Participates in cross-coupling reactions |

| Biological Targets | Enzymes (e.g., FAAH), receptors |

Cellular Effects

The compound's interaction with cellular components can lead to significant alterations in cell function:

- Cell Signaling : By modulating signaling pathways through FAAH inhibition, it may influence cellular responses related to inflammation and pain management.

- Metabolic Processes : Changes in fatty acid amide levels can affect metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Case Studies

Several studies have explored the biological activity and therapeutic potential of boronic acids similar to 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid:

- Antimicrobial Activity : Research indicates that structurally related boronic acids exhibit moderate antimicrobial properties against pathogens like Candida albicans and Escherichia coli. The mechanism often involves inhibition of specific enzymes critical for microbial survival .

- Cancer Research : Boronic acids have been investigated as potential kinase inhibitors due to their ability to form covalent interactions with target kinases. Studies suggest that incorporating 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid into drug scaffolds may enhance selectivity and efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-trifluoromethylphenylboronic acid, and how do substituents influence reaction efficiency?

- Methodology : The compound is synthesized via Suzuki-Miyaura coupling or directed ortho-metalation. Electron-withdrawing groups (e.g., trifluoromethyl) enhance boronic acid acidity, facilitating transmetalation steps . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (60–80°C). Yield optimization requires inert atmospheres to prevent boronic acid oxidation .

- Characterization : Confirm structure via /-NMR, IR (B-O stretch ~1340 cm), and mass spectrometry. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trifluoromethyl group impact the compound’s stability and reactivity in cross-coupling reactions?

- Mechanistic Insight : The trifluoromethyl group increases electrophilicity at the boron center, improving reactivity with aryl halides. However, steric hindrance may reduce coupling efficiency with bulky partners. Stability studies (TGA/DSC) show decomposition above 150°C, necessitating storage at 0–6°C under argon .

- Experimental Design : Compare coupling yields with/without trifluoromethyl via kinetic studies (GC-MS monitoring). Use DFT calculations to map electronic effects on transition states .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, such as microbial enzymes?

- Strategy : Perform molecular docking (AutoDock Vina) against targets like leucyl-tRNA synthetase. Parameterize the trifluoromethyl group’s electrostatic potential using QM/MM simulations. Validate predictions with SPR or ITC binding assays .

- Data Contradictions : Resolve discrepancies between docking scores and experimental IC values by adjusting solvation models (e.g., implicit vs. explicit water) or protonation states of boronic acid .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings under aqueous conditions?

- Optimization : Use mixed solvents (e.g., THF/HO, 4:1) and buffered bases (KCO) to stabilize the boronate intermediate. Additives like LiCl enhance transmetalation kinetics. Monitor side products via LC-MS and adjust Pd loading (0.5–2 mol%) .

- Case Study : Compare protodeboronation rates in fluorinated vs. non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How do crystallographic studies resolve ambiguities in regioselectivity for derivatives of this boronic acid?

- Techniques : Single-crystal XRD clarifies bond angles and steric clashes influencing regioselectivity. For example, the 2-fluoro group directs electrophilic substitution to the para position. Pair with -NMR to confirm boron coordination geometry .

Methodological Challenges and Solutions

Q. How should researchers address conflicting data on the compound’s stability in different solvent systems?

- Contradiction Analysis : While recommends storage at 0–6°C, reports stability up to 25°C in anhydrous DMSO. Replicate stability tests via accelerated aging studies (40°C/75% RH for 7 days) with Karl Fischer titration to quantify moisture uptake .

- Best Practices : Use deuterated solvents for long-term NMR stability tracking. Report lot-specific impurities (e.g., residual Pd) that may catalyze degradation .

Q. What analytical techniques differentiate isomeric byproducts in fluorinated boronic acid syntheses?

- Advanced Tools : Utilize -DOSY NMR to distinguish isomers based on diffusion coefficients. Pair with HRMS (ESI-TOF) for exact mass confirmation. For chiral derivatives, employ chiral HPLC (Chiralpak IA column) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its halogenated and boronic acid functionalities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.